molecular formula C23H24BrP B1586297 Cyclopentyltriphenylphosphonium bromide CAS No. 7333-52-0

Cyclopentyltriphenylphosphonium bromide

Cat. No. B1586297
CAS RN: 7333-52-0
M. Wt: 411.3 g/mol
InChI Key: WZYWSVSFFTZZPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-52-0 . It has a molecular weight of 411.32 . The IUPAC name for this compound is cyclopentyl (triphenyl)phosphonium bromide .


Molecular Structure Analysis

The InChI code for Cyclopentyltriphenylphosphonium bromide is 1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Organic Synthesis and Organometallic Reactions

    • Cyclopentyltriphenylphosphonium bromide can be used in organic synthesis and organometallic reactions . This includes functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .
    • The outcomes of these reactions can vary widely, but they often result in the formation of new organic compounds or metal complexes .
  • Material Science

    • In material science, this compound could potentially be used in the synthesis of new materials .
    • The methods of application would likely involve mixing the reagent with other substances under controlled conditions to form the desired material .
    • The outcomes could include the creation of new materials with unique properties .
  • Functional Group Interconversions

    • This compound can be used in functional group interconversions . This involves changing one functional group in an organic compound into another.
    • The outcomes of these reactions can vary widely, but they often result in the formation of new organic compounds .
  • Heterocycle Synthesis

    • Cyclopentyltriphenylphosphonium bromide can be used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements.
    • The methods of application would likely involve mixing the reagent with other substances under controlled conditions to form the desired heterocycle .
    • The outcomes could include the creation of new heterocyclic compounds with unique properties .
  • Metal Complexes and Their Application in Synthesis

    • This compound can be used in the synthesis of metal complexes and their application in synthesis .
    • The methods of application would likely involve mixing the reagent with a metal under controlled conditions to form the desired metal complex .
    • The outcomes could include the creation of new metal complexes with unique properties .
  • Total Synthesis of Natural Products

    • Cyclopentyltriphenylphosphonium bromide can be used in the total synthesis of natural products . This involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors.
    • The outcomes of these syntheses can vary widely, but they often result in the formation of complex organic molecules that are identical to natural products .

Safety And Hazards

Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

cyclopentyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYWSVSFFTZZPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371008
Record name Cyclopentyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyltriphenylphosphonium bromide

CAS RN

7333-52-0
Record name Cyclopentyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7333-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromocyclopentane and triphenylphosphine are directly heated to 110° C. for 6 hrs in the absence of a solvent, and part of the unreacted raw material is dissolved in toluene, to obtain cyclopentyl triphenylphosphonium bromide. The resulting cyclopentyl triphenylphosphonium bromide is reacted with potassium tert-butoxide in the solvent tetrahydrofuran at 0° C. to generate the corresponding Ylide reagent, which undergoes Witting reaction with
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyltriphenylphosphonium bromide
Reactant of Route 2
Cyclopentyltriphenylphosphonium bromide
Reactant of Route 3
Cyclopentyltriphenylphosphonium bromide
Reactant of Route 4
Cyclopentyltriphenylphosphonium bromide
Reactant of Route 5
Cyclopentyltriphenylphosphonium bromide
Reactant of Route 6
Cyclopentyltriphenylphosphonium bromide

Citations

For This Compound
35
Citations
R Araya-maturana, F Castañeda - Phosphorus, Sulfur, and Silicon …, 1993 - Taylor & Francis
Carboethoxymethylenetriphenylphosphorane 1 reacts with 1,4-dibromobutane and 1,5-dibromopentane under transylidation conditions in refluxing anhydrous benzene affording the …
Number of citations: 10 www.tandfonline.com
M Goyal, S Kumar, L Guo, SH Alrefaee… - Journal of the Taiwan …, 2021 - Elsevier
… Background: Corrosion mitigation potential of environmental sustainable cycloalkyltriphenylphosphonium based ionic liquids, namely, cyclopentyltriphenylphosphonium …
Number of citations: 5 www.sciencedirect.com
I Boettcher, W Elger, G Kirsch… - Journal of medicinal …, 1984 - ACS Publications
… solution of methylsulfinyl carbanion [prepared from NaH (80% pure, 9.6 g, 320 mmol) and Me2SO (256 mL)] was added to a stirred mixture of cyclopentyltriphenylphosphonium bromide …
Number of citations: 7 pubs.acs.org
I Kawasaki, M Terano, E Yada, M Kawai, M Yamashita… - Tetrahedron letters, 2005 - Elsevier
… a 2′,2′-disubstituted 1-tert-butoxycarbonyl-3-alkenyl-1H-indole as a model monomer from 1-Boc-3-formylindole 2 11 by treating with cyclopentyltriphenylphosphonium bromide as …
Number of citations: 8 www.sciencedirect.com
VV Sharutin, OK Sharutina, VS Senchurin - Russian Journal of General …, 2022 - Springer
… Under similar conditions, in reaction (2) with the participation of cyclopentyltriphenylphosphonium bromide, the formation of a brown precipitate was also observed, during …
Number of citations: 1 link.springer.com
VM Morin, PMJ Szell, E Caron‐Poulin… - …, 2019 - Wiley Online Library
The halogen bond has previously been explored as a versatile tool in crystal engineering and anion coordination chemistry, with mechanochemical synthetic techniques having been …
Y Shen, Y Xiang - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
A novel one-pot generation of perfluoroalkylated enolates by the reaction of PhMgBr with fluorinated β-ketophosphonium salts and its application to the synthesis of perfluoroalkylated …
Number of citations: 5 pubs.rsc.org
CJ Moody, GJ Warrellow - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Heating the ortho-cycloalkylidene azidocinnamates (2b–e) in boiling toluene gives the indeno[1,2-b]tetrahydroazirines (8), derived by intramolecular ene reaction involving the CN bond …
Number of citations: 16 pubs.rsc.org
K Kakiuchi, H Okada, N Kanehisa, Y Kai… - The Journal of …, 1996 - ACS Publications
… A mixture of NaNH 2 (320 mg, 8.0 mmol) and cyclopentyltriphenylphosphonium bromide 7 (3.29g, 8.0 mmol) in dry toluene (12 mL) was stirred at ca. 70 C (oil bath temperature) for 5 h …
Number of citations: 14 pubs.acs.org
D Armesto, MG Gallego, WM Horspool… - Tetrahedron, 1995 - Elsevier
A novel synthetic route to chrysanthemic acid, 2-cyclopentylidenmethyl-3,3-dimethylcyclopropanecarboxylic acid, fluorenespiro-2,2-dimethylcyclopropanecarboxylic acid and …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.